[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
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Description
This compound is used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It also serves as a ligand for Pd complexes for amination reaction of aryl halides .
Synthesis Analysis
The synthesis of this compound involves the use of [1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver . It is employed in an efficient, one-pot synthesis of N-heterocyclic carbene-allylpalladium complexes .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the carbonylative cross-coupling of pyridyl halides with aryl boronic acids . It also participates in the amination reaction of aryl halides .Scientific Research Applications
Cross-Coupling Reactions : This compound has shown efficacy in cross-coupling reactions. For instance, a combination of palladium acetate and imidazolium salt IPr.HCl, which includes the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene structure, is highly efficient in cross-coupling reactions of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane or vinyltrimethoxysilane (Lee & Nolan, 2000).
Catalytic Amination : The compound has been used as a catalyst precursor in the amination of aryl chlorides. The imidazolium salt IPrHCl, part of the compound, provided the most efficient transformation rates in this catalytic system, proving to be general and efficient for aryl chlorides as well as aryl bromides and iodides (Huang, Grasa, & Nolan, 1999).
Suzuki–Miyaura Cross-Coupling Reactions : This compound, particularly the IPr·HCl ligand, is effective for Suzuki–Miyaura cross-coupling involving a wide spectrum of aryl chlorides and aryl triflates. The general protocol developed has been applied successfully to the synthesis of an antiinflammatory drug (Fenbufen) and to a key intermediate in the synthesis of sartans (Grasa et al., 2002).
Electrochemical Reduction : The 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, a component of the compound, is reduced electrochemically and chemically to produce a nucleophilic carbene, showing compatibility with and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).
Catalytic Activity in Mizoroki–Heck Reaction : The compound has been investigated for its catalytic activity in the Mizoroki–Heck reaction of aryl chlorides with n-butyl acrylate. The study found that certain palladium carbene complexes within the compound are highly effective in this reaction (Baier et al., 2016).
properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2.C8H8NO.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(10)9-8-5-3-2-4-6-8;;/h9-16,18-21H,1-8H3;2-5H,1H3,(H,9,10);1H;/q;-1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJVJUMFACGKJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(=O)NC1=CC=CC=[C-]1.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44ClN3OPd-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716460 |
Source
|
Record name | [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] | |
CAS RN |
1228009-69-5 |
Source
|
Record name | [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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